

Spectroscopic data of 3,4,5-Trimethoxycinnamic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *3,4,5-Trimethoxycinnamic acid*

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An In-depth Technical Guide to the Spectroscopic Data of **3,4,5-Trimethoxycinnamic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-Trimethoxycinnamic acid** (TMCA), a naturally occurring compound found in plants like *Polygala tenuifolia*^[1]. TMCA and its derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antidepressant, anticonvulsant, antitumor, and anti-inflammatory properties^{[1][2]}. Accurate spectroscopic analysis is fundamental for the identification, characterization, and quality control of this compound in research and development.

This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and the data is summarized in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data Summary

The structural characterization of **3,4,5-Trimethoxycinnamic acid** (IUPAC Name: (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid) is confirmed by a combination of spectroscopic

techniques. The following tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

^1H Nuclear Magnetic Resonance (NMR) Data

^1H NMR spectroscopy is used to determine the proton environment in the molecule. The data below, obtained at 600 MHz in a water (H_2O) solvent, shows characteristic peaks for the aromatic, vinylic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity & Integration (Predicted) | Assignment |
|---------------------------------|--|--------------------------|
| 7.22 | d, 1H | H- α (vinylic) |
| 6.80 | s, 2H | H-2', H-6' (aromatic) |
| 6.39 | d, 1H | H- β (vinylic) |
| 3.84 | s, 6H | 3', 5' -OCH ₃ |
| 3.76 | s, 3H | 4' -OCH ₃ |

Data sourced from a 600 MHz spectrum in H_2O .^[3]^[4]

^{13}C Nuclear Magnetic Resonance (NMR) Data

^{13}C NMR provides information about the carbon skeleton of the molecule. The following assignments are based on spectra obtained in Deuterated Chloroform (CDCl_3).

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------|
| 165.9 | C=O (Carboxylic Acid) |
| 153.6 | C-3', C-5' |
| 140.9 | C- α |
| 139.8 | C-4' |
| 130.6 | C-1' |
| 120.4 | C- β |
| 105.1 | C-2', C-6' |
| 61.1 | 4' -OCH ₃ |
| 56.3 | 3', 5' -OCH ₃ |

Data corresponds to spectra obtained in

Chloroform-d.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data below is consistent with the structure of TMCA, showing key stretches for the hydroxyl, carbonyl, carbon-carbon double bonds, and ether linkages.

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|--------------------------------|-------------------|
| ~3440 | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch (aromatic/vinylic) | Ar-H, C=C-H |
| ~2940, ~2840 | C-H stretch (aliphatic) | -OCH ₃ |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1630 | C=C stretch (alkene) | Vinylic C=C |
| ~1580 | C=C stretch (aromatic) | Aromatic Ring |
| ~1240, ~1125 | C-O stretch | Aryl Ether |

Characteristic wavenumbers
derived from reported spectra
of TMCA derivatives.[\[1\]](#)[\[6\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The molecular weight of **3,4,5-Trimethoxycinnamic acid** is 238.24 g/mol .[\[3\]](#)

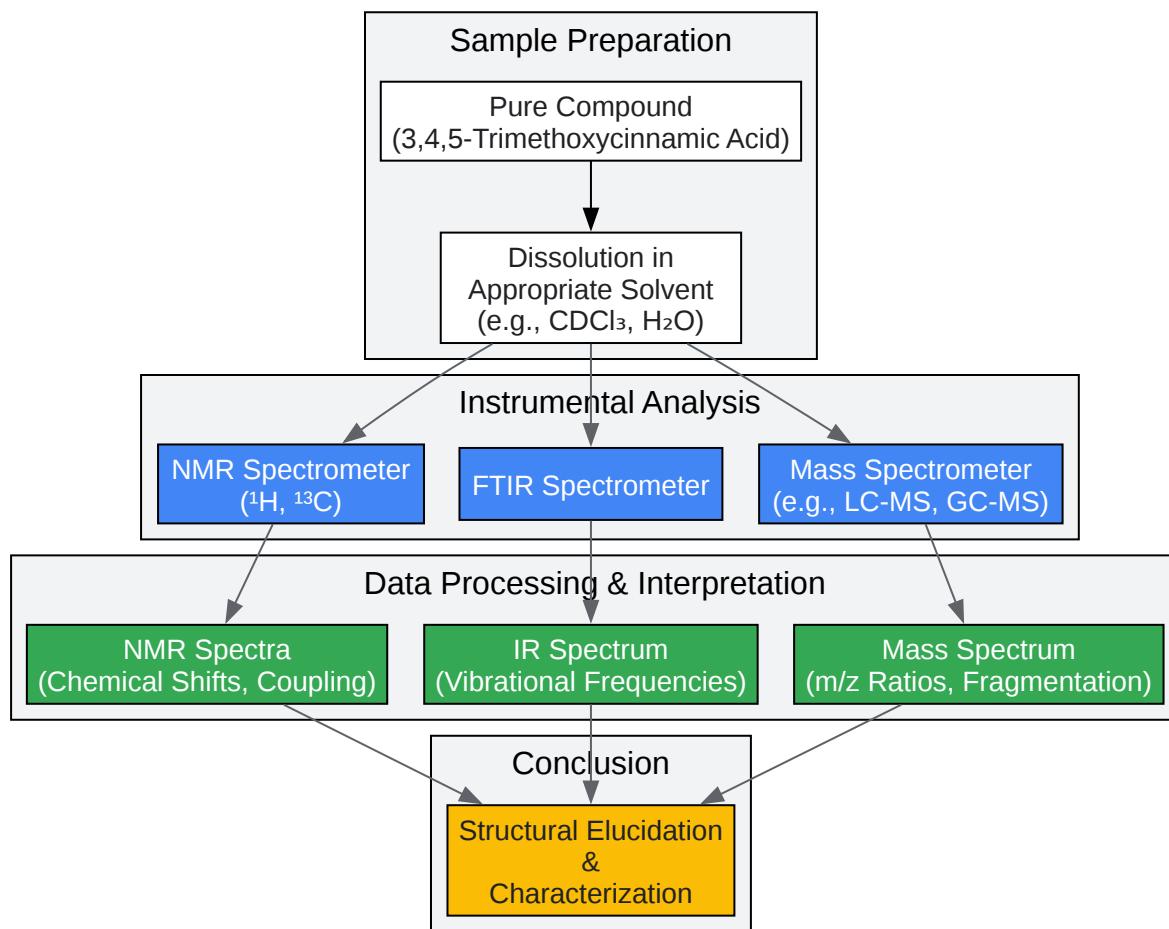
| m/z | Ion Type | Method |
|---------|--|----------------------|
| 238.0 | [M] ⁺ | GC-MS (EI) |
| 223.0 | [M-CH ₃] ⁺ | GC-MS (EI) |
| 221.078 | [M-H ₂ O+H] ⁺ (Predicted) | MS-MS (Positive Ion) |
| 206.054 | [M-H ₂ O-CH ₃] ⁺ (Predicted) | MS-MS (Positive Ion) |
| 239.088 | [M+H] ⁺ | MS-MS (Positive Ion) |

Data sourced from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and tandem Mass Spectrometry (MS-MS).[\[3\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3,4,5-Trimethoxycinnamic acid**.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of a pure chemical compound.

Experimental Protocols

The methodologies described below are representative of standard practices for obtaining high-quality spectroscopic data for compounds like **3,4,5-Trimethoxycinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a high-field spectrometer, such as a 600 MHz JEOL JNM-ECA 600II or equivalent instrument.[1]
- Sample Preparation: A few milligrams of the **3,4,5-Trimethoxycinnamic acid** sample are dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or H₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shifts (δ), reported in parts per million (ppm).[6]
- Data Acquisition: For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Reporting: Chemical shifts are reported relative to the solvent resonance or TMS. Data includes the chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (for ^1H NMR).[6]

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet iS5 IR spectrometer.[1]
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.
- Data Acquisition: Spectra are typically collected over a range of 4000–450 cm⁻¹ with a resolution of 2-4 cm⁻¹. Multiple scans (e.g., 256) are accumulated to improve the signal-to-noise ratio.[1]
- Data Reporting: The positions of major absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra (HR-MS) can be obtained using a system like a liquid chromatograph (LC) coupled to an Orbitrap mass spectrometer equipped with a

heated electrospray ionization (HESI) source.^[1] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source may be used.^[3]

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For LC-MS, the solution is directly injected into the instrument.
- Data Acquisition: In positive ion mode for ESI, the instrument is set to detect protonated molecules $[M+H]^+$. In EI mode, the instrument detects the radical cation $[M]^+$ and its subsequent fragments. The mass analyzer scans over a defined m/z range.
- Data Reporting: The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions are reported. For HR-MS, masses are reported to several decimal places, allowing for the determination of the elemental formula.^[1]

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- To cite this document: BenchChem. [Spectroscopic data of 3,4,5-Trimethoxycinnamic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210485#spectroscopic-data-of-3-4-5-trimethoxycinnamic-acid-nmr-ir-mass-spec>

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